Methoxypiperamide Hydrochloride

Structural analog differentiation Physicochemical property comparison Piperazine designer drugs

Methoxypiperamide Hydrochloride (MeOP·HCl, CAS 21091-92-9) is a synthetic piperazine derivative classified as a new psychoactive substance (NPS). Chemically designated as (4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone hydrochloride, it is the 4-methoxy-α-keto analog of methylbenzylpiperazine (MBZP), differing by substitution of the benzyl group with a 4-methoxybenzoyl (amide) moiety.

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
CAS No. 21091-92-9
Cat. No. B6595292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxypiperamide Hydrochloride
CAS21091-92-9
Molecular FormulaC13H19ClN2O2
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC.Cl
InChIInChI=1S/C13H18N2O2.ClH/c1-14-7-9-15(10-8-14)13(16)11-3-5-12(17-2)6-4-11;/h3-6H,7-10H2,1-2H3;1H
InChIKeyANUXVKSTSJYSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxypiperamide Hydrochloride (CAS 21091-92-9): Forensic Reference Standard and Metabolic Probe for Piperazine-Class New Psychoactive Substances


Methoxypiperamide Hydrochloride (MeOP·HCl, CAS 21091-92-9) is a synthetic piperazine derivative classified as a new psychoactive substance (NPS). Chemically designated as (4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone hydrochloride, it is the 4-methoxy-α-keto analog of methylbenzylpiperazine (MBZP), differing by substitution of the benzyl group with a 4-methoxybenzoyl (amide) moiety [1]. First reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2013, MeOP emerged alongside nitracaine and mephtetramine as an Internet-marketed 'research chemical' [2]. Its hydrochloride salt form (MW 270.75 g/mol) is the predominant reference standard format used in forensic and clinical toxicology laboratories [3].

Why Generic Substitution Fails: Structural and Metabolic Differentiation of Methoxypiperamide Hydrochloride from Benzylpiperazine-Class Analogs


Methoxypiperamide cannot be treated as interchangeable with methylbenzylpiperazine (MBZP) or benzylpiperazine (BZP) in analytical or metabolic contexts. The replacement of the benzyl group in MBZP with a 4-methoxybenzoyl (α-keto amide) substituent in MeOP introduces an amide bond susceptible to hydrolysis, a methoxy group enabling O-demethylation, and a substantially altered lipophilicity profile (ACD/LogP 0.88 for MeOP versus ~1.67–2.46 for MBZP) . These structural features generate a distinct metabolite spectrum—including amide hydrolysis products, N-oxide, and O-demethylated species—that are absent from MBZP metabolism [1]. Furthermore, the involvement of CYP2C19 in MeOP biotransformation, not documented as a major contributor to BZP metabolism, means that analytical methods and toxicological interpretation developed for benzylpiperazines cannot be reliably ported to MeOP without independent validation [2].

Quantitative Differentiation Evidence for Methoxypiperamide Hydrochloride: Head-to-Head and Cross-Study Comparative Data


Structural and Physicochemical Differentiation: 4-Methoxy-α-Keto Modification Versus Methylbenzylpiperazine

Methoxypiperamide differs from its closest structural analog, methylbenzylpiperazine (MBZP), by replacement of the benzyl (-CH2-phenyl) substituent with a 4-methoxybenzoyl (-C(=O)-4-methoxyphenyl) group. This α-keto amide modification increases molecular weight (234.30 vs. 190.29 g/mol for MBZP free base), adds two hydrogen bond acceptors (4 vs. 2), increases polar surface area (~33 vs. ~6.5 Ų), and reduces computed lipophilicity (ACD/LogP 0.88 vs. approximately 1.67–2.46 for MBZP) . These changes alter HPLC retention behavior, ionization efficiency in ESI-MS, and solvent extraction recovery, directly impacting analytical method performance [1].

Structural analog differentiation Physicochemical property comparison Piperazine designer drugs

CYP Isoenzyme Profile Differentiation: Involvement of CYP2C19 in Methoxypiperamide Metabolism Versus Benzylpiperazine

Recombinant human CYP isoenzyme studies demonstrated that MeOP initial metabolic steps (N-oxide formation, N-demethylation, O-demethylation, and oxidation) are catalyzed by CYP1A2, CYP2C19, CYP2D6, and/or CYP3A4 [1]. In contrast, published data for benzylpiperazine (BZP), the parent scaffold of the piperazine designer drug class, identify CYP2D6 as the predominant enzyme (up to 88% predicted probability), with additional contributions from CYP1A2 and CYP3A4, but not CYP2C19 [2]. The unique involvement of CYP2C19 in MeOP metabolism introduces a pharmacogenetic variable (CYP2C19 poor metabolizer status affects ~3–5% of Caucasians and ~15–20% of East Asians) that is absent from BZP metabolic disposition [3].

Cytochrome P450 metabolism CYP phenotyping In vitro metabolism

FMO3 Contribution to N-Oxide Formation: Quantitative Cross-Compound Comparison

In a study quantifying the contribution of human flavin-containing monooxygenase 3 (FMO3) to the N-oxygenation of drugs of abuse, methoxypiperamide N-oxide formation showed 30% FMO3 contribution, compared with 50% for N,N-dimethyltryptamine (DMT) N-oxide and >80% for methamphetamine hydroxylamine and N,N-diallyltryptamine N-oxide [1]. Conversely, FMO3 contributed less than 5% to N-oxygenation of 3-bromomethcathinone hydroxylamine, amitriptyline N-oxide, and clozapine N-oxide [1]. This intermediate 30% value places MeOP in a quantitatively distinct tier of FMO3 substrates, making it a useful calibrant or comparator when establishing relative activity factor (RAF) assays that discriminate FMO3 from CYP contributions [2].

Flavin-containing monooxygenase FMO3 phenotyping N-oxygenation In vitro hepatic clearance

Metabolite Spectrum and Detectability in Standard Urine Screening Approaches (SUSAs)

The Meyer et al. (2015) study established that MeOP and its N-oxide metabolite (N-oxide-MeOP) are the predominant species detectable in both GC-MS and LC-MS(n) standard urine screening approaches (SUSAs), with additional minor metabolites also identifiable [1]. The comprehensive metabolic pathway elucidated includes seven distinct phase I transformations: amide hydrolysis, N-oxide formation, N- and/or O-demethylation, piperazine ring oxidation to keto-piperazine, piperazine ring opening with methylene oxidation to imide, and phenyl hydroxylation, plus phase II N-acetylation, glucuronidation, and sulfation [1]. This contrasted with the simpler metabolic profile of mephtetramine (MTTA), a co-emerging 2013 NPS studied in the same SAM (synthesize, analyze, metabolize) protocol, which showed fewer phase I pathways [2]. For procurement, the availability of characterized metabolite spectra enables laboratories to use MeOP·HCl as a positive control for validating NPS screening panels that must detect both parent and multiple metabolites [3].

Toxicological screening GC-MS LC-MSn Forensic urine analysis

Certified Reference Standard Availability: Two-Format Quantitative Offering Versus Single-Format Analogs

Methoxypiperamide hydrochloride is commercially available as a certified organic reference standard in two distinct formats from a single ISO 17034-accredited manufacturer: (1) neat material (10 mg, storage −20 to −10 °C) and (2) methanolic solution at 1000 µg base/mL (1 mL, storage −20 to −10 °C) [1]. Both formats are single-certification, enabling direct use for calibration without cross-referencing between vendors. In contrast, methylbenzylpiperazine (MBZP) reference standards are less commonly available in pre-formulated quantitative solution format from accredited providers, often requiring end-user gravimetric preparation and independent purity verification [2]. The availability of both neat and pre-diluted formats for MeOP·HCl reduces laboratory preparation variability and supports traceable calibration chains for quantitative forensic and clinical analysis [3].

Certified reference material Analytical standard Forensic calibration ISO 17034

Procurement-Driven Application Scenarios for Methoxypiperamide Hydrochloride in Forensic, Metabolic, and Regulatory Research


Forensic Toxicology: Validating GC-MS and LC-MS(n) NPS Screening Panels with a Multi-Metabolite Challenge Compound

As demonstrated by Meyer et al. (2015), MeOP and its N-oxide are predominantly detected in both GC-MS and LC-MS(n) standard urine screening approaches (SUSAs), with seven phase I and three phase II metabolic pathways characterized [1]. Forensic laboratories procuring MeOP·HCl can use it as a positive control that challenges screening methods with a complex metabolite pattern—including amide hydrolysis, N-oxide formation, demethylation, ring oxidation, and conjugative products—providing more rigorous method validation than piperazine analogs with simpler metabolic profiles. The availability of both neat and pre-diluted certified reference standard formats supports direct calibration curve preparation without gravimetric uncertainty [2].

In Vitro Metabolism Research: CYP2C19 and FMO3 Phenotyping Using a Dual-Pathway Substrate

MeOP is uniquely positioned as a research tool for laboratories studying polymorphic drug metabolism. Its initial metabolic steps are catalyzed by CYP1A2, CYP2C19, CYP2D6, and CYP3A4, with CYP2C19 representing a pharmacogenetically significant enzyme not involved in BZP metabolism [1]. Simultaneously, MeOP N-oxide formation shows a quantitatively defined 30% FMO3 contribution, intermediate between high-FMO3 substrates (>80%) and low-FMO3 substrates (<5%) [2]. This dual CYP/FMO metabolic profile makes MeOP·HCl suitable for relative activity factor (RAF) assay development, CYP2C19 phenotyping panels, and FMO3 activity benchmarking studies where a compound with precisely characterized mixed-enzyme contributions is required.

Regulatory and Scheduling Research: A Benzoylpiperazine Reference Compound for Legal Classification Studies

Methoxypiperamide occupies a distinct regulatory niche: as a benzoylpiperazine, its chemical structure places it outside the legislative scope of benzylpiperazine and phenylpiperazine generic controls in certain jurisdictions [1]. The US state of Vermont classifies MeOP as a hallucinogen (controlled as of January 2016), and Hungary lists it as a prohibited substance (List I) [2]. For government and academic laboratories conducting structure-activity relationship studies to inform drug scheduling policy, MeOP·HCl provides a characterized benzoylpiperazine exemplar that tests the boundaries of generic legislation drafted around benzylpiperazine scaffolds, enabling evidence-based recommendations for analog control frameworks [3].

Academic NPS Characterization: SAM Protocol Implementation for Emerging Drug Surveillance

The Power et al. (2014) study established MeOP as one of three compounds characterized through the 'synthesize, analyze, and metabolize' (SAM) protocol, which included full NMR, GC-EIMS, LC-ESI-MS, HR-ESI-MS, and human liver microsome incubation [1]. Academic research groups operating NPS surveillance programs can procure MeOP·HCl as a benchmark compound for validating their own SAM protocol implementations, using the published spectral datasets (NMR chemical shifts, mass spectra, retention indices) as reference comparators. The compound's structural complexity (amide bond, methoxy group, piperazine ring) provides a mid-complexity test case that is more demanding than simple phenethylamines but less complex than multi-ring synthetic cannabinoids [2].

Quote Request

Request a Quote for Methoxypiperamide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.